Methyl 3,3-diphenylprop-2-enoate
Description
Historical Overview of Synthetic Approaches to Related Structures
The synthesis of α,β-unsaturated esters, including those with diarylated substitution patterns, has been a long-standing focus of organic chemistry. A variety of synthetic methodologies have been developed, ranging from classical olefination reactions to modern transition-metal-catalyzed cross-coupling reactions.
One of the most established methods for the synthesis of alkenes is the Wittig reaction , which involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of Methyl 3,3-diphenylprop-2-enoate, this would typically involve the reaction of a suitable phosphonium (B103445) ylide derived from a substituted acetic acid ester with diphenylmethanone (benzophenone). The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
Another classical approach is the Reformatsky reaction , which utilizes an organozinc reagent generated from an α-halo ester and zinc metal. wikipedia.orgthermofisher.com This reaction offers an alternative to the Grignard reaction for the formation of β-hydroxy esters, which can then be dehydrated to yield the corresponding α,β-unsaturated esters. wikipedia.org The reaction of methyl bromoacetate (B1195939) with benzophenone (B1666685) in the presence of zinc would be a plausible route to a precursor of this compound.
More contemporary approaches often rely on the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. The Heck reaction , for example, provides a powerful tool for the arylation of alkenes. wikipedia.orgyoutube.com The β,β-diarylation of acrylate (B77674) esters can be achieved through a Heck-type reaction, for instance, by reacting an aryl halide with an acrylate in the presence of a palladium catalyst. researchgate.net Similarly, the Suzuki reaction , which couples an organoboron compound with an organohalide, offers another versatile route to these structures. diva-portal.orgharvard.edunih.gov A potential Suzuki approach to this compound could involve the coupling of a β-halo-β-phenyl acrylate with a phenylboronic acid derivative.
The following table provides a conceptual overview of these synthetic strategies as they could be applied to the synthesis of this compound.
| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Product Type |
| Wittig Reaction | Diphenylmethanone | Methyl (triphenylphosphoranylidene)acetate | Base (e.g., n-BuLi, NaH) | Alkene |
| Reformatsky Reaction | Diphenylmethanone | Methyl bromoacetate | Zinc metal, Acid workup | β-Hydroxy ester |
| Heck Reaction | Iodobenzene | Methyl acrylate | Palladium catalyst, Base | Diarylated alkene |
| Suzuki Reaction | (E)-Methyl 3-bromo-3-phenylacrylate | Phenylboronic acid | Palladium catalyst, Base | Diarylated alkene |
Scope and Research Focus of the Present Review
This review will focus exclusively on the chemical compound This compound . The primary objective is to provide a comprehensive overview of the fundamental aspects of this molecule, including its synthesis and structural properties. The discussion will be strictly limited to the chemical nature of the compound and will not extend to pharmacological or toxicological data.
The subsequent sections will delve into the detailed synthetic methodologies applicable to this compound, expanding on the historical approaches outlined above. Emphasis will be placed on the reaction mechanisms and the factors influencing reaction outcomes. Furthermore, this review will compile and present available spectroscopic data for related compounds to provide a reference for the characterization of this compound. The overarching goal is to present a focused and scientifically rigorous examination of this specific diarylated α,β-unsaturated ester within the broader context of organic synthesis.
Detailed Research Findings
While specific research articles focusing solely on this compound are limited, spectroscopic data for closely related diarylated acrylates and chalcones provide valuable reference points for its characterization. The following table compiles representative 1H and 13C NMR data for analogous compounds.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| (E)-Chalcone | 7.53 (d, 1H, J = 15.65 Hz), 7.40-7.44 (m, 3H), 7.30 (d, 3H, J = 7.94 Hz) | 189.90, 144.29, 143.55, 135.54, 134.91, 130.33, 129.24, 128.84, 128.57, 128.32, 122.01 | rsc.org |
| Methyl (2E)-3-phenylprop-2-enoate | 7.70 (d, J = 15.9 Hz, 1H), 7.55–7.50 (m, 2H), 7.40–7.36 (m, 3H), 6.45 (d, J = 15.9 Hz, 1H), 3.81 (s, 3H) | Not provided | rsc.org |
| (2-Bromophenyl)methyl (2E)-3-phenylprop-2-enoate | 7.76 (d, J = 15.9 Hz, 1H), 7.60 (dd, J = 7.9, 1.0 Hz, 1H), 7.56–7.51 (m, 2H), 7.47 (dd, J = 7.6, 1.5 Hz, 1H), 7.40–7.31 (m, 4H), 7.24-7.18 (m, 1H), 6.52 (d, J = 16.2 Hz, 1H), 5.34 (s, 2H) | Not provided | rsc.org |
Structure
2D Structure
Properties
CAS No. |
3461-34-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
HJCAYZRFYQQKOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3,3 Diphenylprop 2 Enoate and Its Analogues
Catalytic Strategies in Carbon-Carbon Bond Formation
Transition metal catalysis provides powerful and elegant methods for constructing the core carbon skeleton of Methyl 3,3-diphenylprop-2-enoate. These strategies often involve the formation of key carbon-carbon bonds under mild conditions with high degrees of control.
Palladium-Catalyzed Conjugate Additions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. diva-portal.org While direct literature on the palladium-catalyzed conjugate addition to specifically form this compound is sparse, related cross-coupling reactions represent a highly plausible and powerful synthetic strategy. Reactions such as the Mizoroki-Heck reaction, which couples organohalides with alkenes, are fundamental in this field. diva-portal.org A potential pathway could involve the coupling of an aryl halide with a suitable acrylate (B77674) ester. The general mechanism for the Mizoroki-Heck reaction involves the oxidative addition of an aryl halide to a Palladium(0) complex, followed by migratory insertion of the alkene into the arylpalladium(II) species and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. diva-portal.org
Gold-Catalyzed Annulation Reactions
Gold catalysis has emerged as a potent tool for activating alkynes and allenes toward nucleophilic attack, enabling complex cascade reactions and annulations. doi.org Research in this area often focuses on the synthesis of complex polycyclic and heterocyclic structures from precursors related to diphenylpropenoates, rather than the direct synthesis of the simple ester itself.
For instance, gold-catalyzed diyne-ene annulation has been developed as a formal [3+3] cyclization strategy to produce highly substituted benzenes with excellent efficiency. nih.govresearchgate.net This method highlights the ability of gold catalysts, particularly in conjunction with amide co-catalysts, to facilitate complex transformations. nih.govresearchgate.net Similarly, gold-catalyzed reactions of 1,3-diarylpropargyl alcohols with various aryl nucleophiles can be tuned to selectively yield 1,1,3-triarylallenes, diaryl-indenes, or tetraaryl-allyl products. nih.gov These transformations proceed through gold-activated intermediates that undergo subsequent intra- or intermolecular hydroarylation. nih.gov Other gold-catalyzed annulations have been reported to form substituted naphthoates and other complex fused rings from propargyl acetate (B1210297) derivatives. researchgate.net These examples underscore the utility of gold catalysis in generating molecular complexity from substrates containing the diarylpropargyl motif.
Other Transition Metal-Mediated Syntheses
Beyond palladium and gold, other transition metals are instrumental in mediating the synthesis of related structures. For certain transformations involving propargylation of 1,3-dicarbonyl compounds followed by a cycloisomerization cascade, ruthenium(II) complexes have proven effective where simpler iron, copper, and silver salts were not. doi.org Nickel is another transition metal capable of catalyzing Mizoroki-Heck type reactions, offering an alternative to palladium. diva-portal.org The choice of metal catalyst is often crucial and can dictate the reaction pathway and product outcome, as seen in studies where the amount of water in the reaction medium can direct a gold-catalyzed reaction toward either hydration or cyclization. doi.org
Classical and Modern Organic Synthesis Reactions
Classical organic reactions, refined by modern techniques, remain fundamental for the synthesis and derivatization of this compound.
Esterification and Related Derivatization Routes
The most direct route to this compound is the esterification of its parent carboxylic acid, 3,3-diphenylprop-2-enoic acid. The efficiency of esterification can be highly dependent on the chosen method, particularly given the potential for steric hindrance around the carboxylic acid, especially in its Z-isomer.
Traditional acid-catalyzed esterification (Fischer esterification) using methanol (B129727) and a strong acid catalyst like sulfuric acid is effective for the E-isomer of the related 2,3-diphenylpropenoic acid. nih.gov However, this method is noted to be inefficient for the more sterically congested Z-isomer. nih.gov
A more effective method, particularly for sterically hindered acids, involves the use of a dimethyl sulfoxide (B87167) (DMSO) and potassium hydroxide (B78521) (KOH) system, where the potassium salt of the carboxylic acid is formed in situ and subsequently reacts with an alkyl halide (e.g., methyl iodide). nih.gov This approach provides excellent yields for E-isomers and significantly improved yields for the challenging Z-isomers compared to classical acid-catalysis. nih.gov
Another widely used modern method for esterification, especially for sensitive or sterically demanding substrates, is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgjocpr.com The addition of catalytic DMAP greatly accelerates the reaction, suppressing side product formation and allowing the synthesis to proceed at room temperature with high yields. organic-chemistry.org
| Esterification Method | Substrate | Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | E-2,3-diphenylpropenoic acid | Methanol, H₂SO₄ | Convenient for E-isomer | nih.gov |
| DMSO/KOH System | Z-2,3-diphenylpropenoic acid | KOH, DMSO, Alkyl Halide | Good yields for sterically hindered Z-isomer | nih.gov |
| Steglich Esterification | Sterically Hindered Carboxylic Acids | DCC, DMAP, Alcohol | High yields at room temperature, suppresses side products | organic-chemistry.org |
Condensation and Direct Addition Reactions
Condensation reactions represent a fundamental strategy for forming the carbon-carbon double bond present in the propenoate backbone. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, is a classic example. nih.gov A plausible, though not explicitly detailed, route to the 3,3-diphenylprop-2-enoate scaffold could involve the condensation of benzophenone (B1666685) with an active methylene compound like dimethyl malonate, catalyzed by a base such as piperidine. Such reactions typically yield benzylidene intermediates which can be further manipulated. nih.gov
Related industrial processes utilize condensation reactions for the synthesis of other α,β-unsaturated esters. For example, the vapor phase condensation of formaldehyde (B43269) with propionate (B1217596) derivatives over heterogeneous catalysts is a known route to produce methyl methacrylate. researchgate.net This demonstrates the principle of using condensation to construct the core olefinic ester structure. Studies on the condensation of benzaldehyde (B42025) with propanal over multifunctional catalysts further highlight the use of this strategy to build substituted propanal structures, which are precursors to the corresponding acids and esters. researchgate.net
Green Chemistry Approaches in Synthesis
The imperative to develop sustainable chemical processes has driven the exploration of alternative energy sources and reaction media for the synthesis of cinnamates. These methods offer significant advantages over traditional synthetic routes, which often rely on volatile organic solvents and prolonged reaction times.
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. tcichemicals.com This technology dramatically reduces reaction times, often from hours to minutes, and can lead to higher product yields and cleaner reaction profiles. tcichemicals.comarkat-usa.org
The Wittig reaction, a cornerstone for the formation of carbon-carbon double bonds, has been successfully adapted to microwave-assisted conditions. For instance, the synthesis of various α,β-unsaturated esters from aldehydes can be achieved in minutes. cem.com In a notable one-pot, solvent-free protocol, a variety of aromatic aldehydes were converted into their corresponding olefins with good to excellent yields (up to 94%) and high E-selectivity (up to 100%) within 30-50 minutes under microwave irradiation, using basic alumina (B75360) as a solid support and catalyst. tubitak.gov.tr This method avoids the need for tedious aqueous work-ups, further enhancing its green credentials. tubitak.gov.tr
Similarly, the Knoevenagel condensation, another key C-C bond-forming reaction, benefits significantly from microwave assistance. tubitak.gov.tr Solvent-free Knoevenagel condensations of aldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) have been achieved in 30-60 seconds at 160-320 watts, yielding α,β-unsaturated products in excellent yields. masterorganicchemistry.com The use of catalysts such as iodine-impregnated neutral alumina under microwave activation has also proven effective for the synthesis of chalcones (1,3-diphenylpropenones), with reactions completing in under two minutes. google.comorgsyn.org
| Reaction | Reactants | Catalyst/Support | Conditions | Time | Yield |
| Wittig Reaction | Aromatic Aldehydes, Alkyl Halides, Triphenylphosphine | Basic Alumina | Microwave (700 W), 90 °C, Solvent-free | 30-50 min | up to 94% |
| Knoevenagel Condensation | Aromatic Aldehydes, Cyanoacetamide | Ammonium (B1175870) Acetate | Microwave (160-320 W), Solvent-free | 30-60 sec | High |
| Chalcone (B49325) Synthesis | Aryl Ketones, Aryl Aldehydes | Iodine-impregnated Alumina | Microwave (120 W), 60°C, Solvent-free | < 2 min | 79-95% |
| Knoevenagel Condensation | Aldehydes, Malononitrile/Ethyl Cyanoacetate | Porous Calcium Hydroxyapatite (B223615) | Microwave, Solvent-free | Short | High |
Solvent-Free and Sustainable Methodologies
Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free reactions, where the reactants themselves act as the solvent or the reaction occurs in the solid state, offer a much greener alternative.
The Wittig reaction for the synthesis of ethyl trans-cinnamate has been successfully performed under solvent-less conditions, eliminating the hazards associated with traditional solvents like methylene chloride and yielding the product in 80-85%. researchgate.net This approach not only reduces waste but also uses reagents with low toxicity. researchgate.net
Solvent-free Knoevenagel condensations have also been extensively explored. One method involves the condensation of benzaldehydes with malonic acid using environmentally benign amines or ammonium salts as catalysts, followed by a solid-phase decarboxylation, resulting in high yields of cinnamic acids. researchgate.net Another approach utilizes porous calcium hydroxyapatite as a catalyst for the condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent-free conditions, often coupled with microwave activation for enhanced efficiency. numberanalytics.com
The use of sustainable solvents is another important green chemistry strategy. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. tubitak.gov.tr For instance, the derivatization of cinnamic acid has been achieved in water, providing a benign alternative to traditional organic solvents. masterorganicchemistry.com
Mechanochemistry, using methods like ball milling, represents another solvent-free approach. This technique has been used for the synthesis of diimides in excellent yields (95-99%) with very short reaction times (15 minutes) without any solvent. google.com
| Reaction | Reactants | Catalyst/Conditions | Yield |
| Wittig Reaction | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Solvent-free, Room Temperature | 80-85% |
| Knoevenagel Condensation | Benzaldehydes, Malonic Acid | Ammonium Bicarbonate, Solvent-free, Heating | Good to Excellent |
| Knoevenagel Condensation | Ketones, Malononitrile | Ammonium Acetate, Solvent-free, Thermal Heating | Moderate to High |
| Diimide Synthesis | Biphenyltetracarboxylic Anhydride, Anilines | Ball Milling, Solvent-free | 95-99% |
Reactivity and Mechanistic Investigations of Methyl 3,3 Diphenylprop 2 Enoate
Cycloaddition Chemistry
The electron-deficient alkene moiety of methyl 3,3-diphenylprop-2-enoate makes it an excellent participant in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems, often proceeding with high stereospecificity and regioselectivity. The compound can participate in these reactions as a 2π-electron component, reacting with various dienes or dipoles.
The [3+2] cycloaddition, a reaction involving a three-atom dipole and a two-atom dipolarophile, is a cornerstone for the synthesis of five-membered heterocyclic rings. mdpi.com In this context, this compound can act as the dipolarophile. These reactions are often highly regioselective, a factor governed by both electronic and steric effects. nih.gov For instance, the reaction of nitrile oxides with activated alkenes, such as α,β-unsaturated esters, typically proceeds with high regioselectivity to yield isoxazolines. nih.govindexcopernicus.com The polarization of the C2=C3 double bond in the enoate, influenced by the methoxycarbonyl group, directs the regiochemical outcome of the cycloaddition. nih.gov
Computational studies, often employing Density Functional Theory (DFT), are used to rationalize the reactivity and regioselectivity observed in these cycloadditions. mdpi.commdpi.com These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the favored reaction pathway. mdpi.commdpi.com Formal [3+2] cycloadditions can also be achieved in a dearomative fashion, where an aromatic system is interrupted to form complex polycyclic structures. nih.gov
[4+2] cycloadditions, most famously the Diels-Alder reaction, involve a 4π-electron component (a conjugated diene) and a 2π-electron component (a dienophile). sigmaaldrich.com this compound, with its electron-deficient double bond, is an effective dienophile for reactions with electron-rich dienes. chemistrysteps.com These reactions lead to the formation of six-membered rings and are synthetically valuable for their ability to create multiple stereocenters in a single, concerted step. sigmaaldrich.comresearchgate.net
The Diels-Alder reaction is a powerful method for forming six-membered rings. sigmaaldrich.comlibretexts.org The reaction's efficiency is greatly enhanced when the dienophile possesses electron-withdrawing groups, such as the ester functionality in this compound. chemistrysteps.comyoutube.com This feature lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. chemistrysteps.comlibretexts.org
The general mechanism involves a concerted, pericyclic process where two new sigma bonds are formed simultaneously from the pi electrons of the diene and dienophile, resulting in a cyclohexene (B86901) derivative. sigmaaldrich.comyoutube.com The reactivity of the enoate as a dienophile is dependent on the nature of the diene; electron-donating groups on the diene accelerate the reaction. chemistrysteps.comyoutube.com The presence of the two phenyl groups on the β-carbon of this compound introduces significant steric bulk, which can influence the reaction rate and the stereochemical outcome. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible, leading to the synthesis of six-membered heterocyclic rings. sigmaaldrich.com
The outcomes of cycloaddition reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity. In [3+2] cycloadditions, regioselectivity is largely determined by the electronic properties of the reactants. nih.gov For example, in the reaction of an acridine-based prop-2-enoate with nitrile oxides, the regioselectivity was found to be highly governed by the electronic polarization of the C=C double bond, leading preferentially to the formation of 5-substituted isoxazolines. nih.gov Steric effects can also play a decisive role, sometimes overriding electronic preferences to yield a single regioisomer. mdpi.com
| Nitrile Oxide Substituent (R) | Regioisomer Ratio (Product A : Product B) | Dominant Product |
|---|---|---|
| 4-methoxybenzyl | Not Detected : >98% | 5-(acridin-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
| 2,6-dichlorophenyl | 12% : 88% | 5-(acridin-4-yl)-3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
| Mesityl | <1% : >99% | 5-(acridin-4-yl)-3-mesityl-4,5-dihydro-1,2-oxazole-4-carboxylate |
| 9-anthryl | <1% : >99% | 5-(acridin-4-yl)-3-(9-anthryl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
In Diels-Alder reactions, stereoselectivity is often dictated by the "endo rule," which states that the dienophile's substituents prefer to be oriented towards the diene's π-system in the transition state. researchgate.netlibretexts.org This is due to favorable secondary orbital interactions that stabilize the endo transition state, making the endo product the kinetic favorite. libretexts.org However, the exo product is often thermodynamically more stable due to reduced steric hindrance. libretexts.org The significant steric bulk from the two phenyl groups in this compound can be expected to have a profound impact on the endo/exo selectivity, potentially favoring the formation of the less hindered exo product.
Nucleophilic and Electrophilic Transformations
Beyond cycloadditions, the polarized double bond of this compound is susceptible to attack by both nucleophiles and electrophiles, enabling a variety of functionalization strategies.
This compound is an ideal Michael acceptor for conjugate addition reactions. masterorganicchemistry.comyoutube.com In a Michael reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.com
Typical Michael donors include resonance-stabilized carbanions such as enolates derived from ketones, malonic esters, or nitriles, as well as organocuprates (Gilman reagents), amines, and thiolates. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate intermediate to yield the 1,4-adduct. masterorganicchemistry.comyoutube.com The use of bulky or less basic nucleophiles often favors the 1,4-addition (Michael reaction) over the 1,2-addition (direct attack at the carbonyl carbon). youtube.com
| Step | Description |
|---|---|
| 1 | Formation of the nucleophile (e.g., deprotonation to form an enolate). masterorganicchemistry.com |
| 2 | Nucleophilic attack of the Michael donor at the β-carbon of the Michael acceptor (e.g., this compound). masterorganicchemistry.comyoutube.com |
| 3 | Formation of a resonance-stabilized enolate intermediate. youtube.com |
| 4 | Protonation of the enolate to yield the final 1,4-addition product. masterorganicchemistry.comyoutube.com |
Allylic functionalization refers to reactions that occur at the position adjacent to a double bond, known as the allylic position. For a standard allylic substitution to occur, a molecule must possess a hydrogen atom on a saturated carbon that is directly attached to one of the carbons of the double bond.
In the specific case of this compound (Ph₂C=CH-CO₂Me), the structure lacks allylic C-H bonds. The C3 carbon is bonded to two phenyl groups and the C2 carbon of the double bond. The C2 carbon is bonded to a hydrogen and the ester carbonyl group. The carbonyl carbon is, in turn, bonded to the methoxy (B1213986) group. Therefore, there are no sp³-hybridized carbons directly attached to the C2=C3 double bond, and consequently, no allylic protons. Due to this structural feature, typical allylic functionalization and substitution reactions are not a characteristic pathway for this molecule. Its reactivity is dominated by transformations involving the π-system of the double bond and the ester group.
Oxidation and Reduction Pathways
The carbon-carbon double bond in this compound is susceptible to both oxidation and reduction, leading to a variety of functionalized products.
Oxidation:
The anodic oxidation of the closely related 3,3-diphenylacrylic acid has been studied, providing insights into the potential oxidative pathways of its methyl ester. When 3,3-diphenylacrylic acid is subjected to anodic oxidation in acetic acid at a carbon anode, a variety of products are formed. Notably, when the reaction is conducted in methanol (B129727), This compound is detected as a minor product (4%). The primary products from the oxidation of the parent acid include those resulting from both rearrangement and non-rearrangement pathways.
The proposed mechanism involves the initial formation of a 2,2-diphenylvinyl radical. This intermediate can undergo several transformations. Cyclization can lead to the formation of 4-phenylcoumarin. Alternatively, oxidation to a 2,2-diphenylvinylcarbonium ion can occur. This cation can then react with acetate (B1210297) or hydroxide (B78521) ions to yield 2,2-diphenylvinyl acetate and diphenylacetaldehyde, respectively. Rearrangement of the 2,2-diphenylvinylcarbonium ion to the more stable 1,2-diphenylvinylcarbonium ion is also a key step, leading to products such as benzil. The formation of benzophenone (B1666685) has also been observed, likely from the air oxidation of diphenylacetaldehyde.
A summary of the major products from the anodic oxidation of 3,3-diphenylacrylic acid is presented in the table below.
| Product | Yield (%) |
| 4-Phenylcoumarin | 12 |
| 2,2-Diphenylvinyl acetate | 6 |
| Diphenylacetaldehyde | 4 |
| Benzil | 5 |
| Benzophenone | 3 |
| This compound | 4 |
| Unidentified | 30 |
Table 1: Products from the Anodic Oxidation of 3,3-Diphenylacrylic Acid in Acetic Acid/Methanol.
Reduction:
The reduction of the carbon-carbon double bond in α,β-unsaturated esters like this compound is a fundamental transformation. While specific studies on the reduction of this exact substrate are not extensively detailed in the provided context, general methodologies for the reduction of α,β-unsaturated esters are well-established and applicable.
Catalytic hydrogenation is a common method for reducing the double bond of α,β-unsaturated esters. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically employed under a hydrogen atmosphere to yield the corresponding saturated ester, in this case, methyl 3,3-diphenylpropanoate.
Another metal-free alternative for the selective reduction of unpolarized carbon-carbon double bonds is the use of diimide (N₂H₂). mdpi.com This reagent, typically generated in situ from the oxidation of hydrazine (B178648) or the decarboxylation of potassium azodicarboxylate, performs a syn-addition of hydrogen across the double bond. mdpi.com This method is advantageous for substrates containing other sensitive functional groups that might be affected by catalytic hydrogenation. mdpi.com
Rearrangements and Domino Processes
The structural features of this compound make it a potential substrate for various rearrangement and domino reactions, which allow for the rapid construction of complex molecular frameworks from simple starting materials.
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. The mychemblog.commychemblog.com-sigmatropic rearrangement, which includes the Claisen rearrangement, is a powerful tool for carbon-carbon bond formation. mychemblog.comorganic-chemistry.org
While a direct Claisen rearrangement of this compound itself is not applicable, a derivative, specifically an allyl ether formed from the corresponding alcohol, could undergo such a transformation. The general principle of a Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. mychemblog.comorganic-chemistry.orgbeilstein-journals.org In the context of aromatic substrates, the rearrangement of an allyl phenyl ether leads to an ortho-allyl phenol, a process that has been extensively studied. organic-chemistry.org
Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, offer milder conditions and broader substrate scope. The Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. organic-chemistry.org The Ireland-Claisen rearrangement involves the reaction of an allylic ester with a strong base and a silylating agent to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges. organic-chemistry.org
Cascade or tandem reactions are sequences of two or more bond-forming reactions that occur in a single pot without the isolation of intermediates. mdpi.com These processes are highly efficient in terms of atom economy and step economy. This compound, as a Michael acceptor, is a prime candidate for initiating such reaction cascades.
A common tandem sequence involves a Michael addition followed by an intramolecular cyclization. For instance, the reaction of a nucleophile with this compound would generate an enolate intermediate. This enolate could then participate in an intramolecular reaction, such as an aldol (B89426) or Claisen condensation, if a suitable electrophilic site is present within the molecule.
An illustrative example of a tandem reaction is the three-component reaction of an aldehyde, an alkyl acrylate (B77674), and a dialkylmalonate, which proceeds via a Morita-Baylis-Hillman reaction followed by a Michael addition. mdpi.com Although not directly involving this compound, this highlights the potential of α,β-unsaturated esters to participate in complex, multi-component tandem processes.
Mechanistic Elucidation through Advanced Studies
Understanding the intricate details of reaction mechanisms requires sophisticated analytical and computational techniques.
The direct observation of transient intermediates is crucial for confirming reaction mechanisms. Techniques like real-time NMR monitoring and mass spectrometry are invaluable in this regard.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.gov DFT calculations can provide detailed information about the geometries and energies of reactants, transition states, and intermediates, allowing for the mapping of entire reaction pathways.
For instance, computational studies on the self-initiation mechanism in the thermal polymerization of methyl acrylate have utilized DFT to explore different possible pathways, including Diels-Alder and diradical mechanisms. nih.gov Such studies can also elucidate the role of spin states and the generation of radical species. nih.gov While a specific computational study on the reactions of this compound is not cited, the principles of applying DFT to understand reactivity, regioselectivity, and stereoselectivity are broadly applicable. These computational models can predict the feasibility of different reaction channels and provide insights that guide experimental design.
Applications of Methyl 3,3 Diphenylprop 2 Enoate As a Versatile Synthetic Building Block
Precursor in Complex Molecule Synthesis
The reactivity of the double bond in methyl 3,3-diphenylprop-2-enoate, activated by the adjacent ester group, allows it to participate in a variety of chemical transformations, making it a useful starting material for the synthesis of intricate organic molecules, including natural product scaffolds and pharmaceutical intermediates.
While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented, its chemical structure suggests its utility in key bond-forming reactions for assembling core molecular frameworks found in nature. The electron-withdrawing nature of the ester group makes the double bond in this compound an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.comrsc.org This type of reaction is a powerful tool for the construction of six-membered rings, which are ubiquitous in natural products.
The chemical scaffold of this compound is a valuable starting point for the synthesis of various heterocyclic compounds, some of which are known to possess medicinal properties. One such class of compounds is pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Pyrazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. mdpi.com
The synthesis of pyrazolines can often be achieved through the reaction of α,β-unsaturated ketones or esters with hydrazine (B178648) and its derivatives. In a plausible synthetic route, this compound can react with hydrazine in a Michael addition followed by an intramolecular cyclization and dehydration to yield a 3,3-diphenyl-substituted pyrazoline derivative. csic.es The resulting molecule would be a direct precursor to a variety of potentially bioactive compounds, making this compound a valuable intermediate in medicinal chemistry research. While a related compound, methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate, has been identified as a precursor in the synthesis of MDMA, the focus here is on the legitimate synthesis of novel pharmaceutical candidates. nih.gov
Interactive Table: Potential Pharmaceutical Intermediates from this compound
| Precursor | Reagent | Potential Product Class | Potential Biological Activity |
| This compound | Hydrazine | Pyrazoline derivatives | Anti-inflammatory, Analgesic |
| This compound | Substituted Hydrazines | Substituted Pyrazolines | Varied, dependent on substituent |
Development of Advanced Materials
The unique combination of a polymerizable acrylate (B77674) group and bulky, UV-absorbing phenyl groups makes this compound an attractive monomer for the development of advanced materials with tailored properties.
The presence of the 3,3-diphenylacrylate chromophore in this compound suggests its potential application as a UV absorber. Compounds with similar structures, such as octocrylene (B1203250) (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), are widely used in commercial sunscreens and other applications to protect against UV radiation. The conjugated system of the double bond and the two phenyl rings is responsible for the absorption of UV light, which can then be dissipated as heat, preventing damage to the underlying material.
This compound can be incorporated into polymeric structures either as a comonomer or as a pendant group. researchgate.neticm.edu.pl UV-cured coatings, for example, are often based on the photopolymerization of acrylate monomers. biointerfaceresearch.comekb.eg By including this compound in the formulation of a UV-curable coating, it is possible to create a material with inherent UV-protective properties. bibliotekanauki.pl The polymerization of the acrylate group would lock the UV-absorbing chromophore into the polymer matrix, providing long-lasting protection.
Beyond its potential as a UV absorber, this compound can be considered a functional monomer for the synthesis of specialty polymers. The presence of the two phenyl groups on the same carbon atom creates a bulky and rigid structure that can significantly influence the properties of a polymer. nih.govnih.gov
When polymerized, the diphenylmethylidene groups would be incorporated into the polymer backbone or as side chains, leading to materials with potentially high thermal stability, a high refractive index, and altered mechanical properties compared to polymers made from simpler acrylate monomers. These properties could be advantageous in applications such as optical plastics, high-performance coatings, and specialty films. The synthesis of functional polymers through the copolymerization of various monomers is a well-established field, and this compound offers a unique building block for creating new materials with tailored functionalities. researchgate.netnih.gov
Interactive Table: Potential Properties of Polymers Derived from this compound
| Monomer | Polymer Property | Potential Application |
| This compound | UV Absorption | UV-protective coatings, films |
| This compound | High Refractive Index | Optical plastics, lenses |
| This compound | Increased Thermal Stability | High-performance materials |
| This compound | Steric Bulk and Rigidity | Specialty polymers with tailored mechanical properties |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl 3,3-diphenylprop-2-enoate in solution. While basic spectra confirm the primary structure, more advanced techniques provide deeper insights into the molecule's connectivity and spatial arrangement.
The ¹H and ¹³C NMR spectra of this compound provide foundational data for its structural verification. A detailed analysis beyond simple peak counting allows for a nuanced understanding of the electronic environment of each nucleus.
In the ¹H NMR spectrum, the vinylic proton (=CH) signal is of particular interest. Its chemical shift is influenced by the anisotropic effects of the two geminal phenyl rings and the electronic conjugation with the ester carbonyl group. The ten aromatic protons on the two phenyl rings typically appear as a complex multiplet, though high-field instruments may resolve them into distinct signals for the ortho, meta, and para positions, reflecting their slightly different electronic environments. The sharp singlet for the methoxy (B1213986) (-OCH₃) protons is readily identifiable.
The ¹³C NMR spectrum confirms the presence of all 16 carbon atoms. The carbonyl carbon of the ester group appears at the lowest field. The two olefinic carbons (the quaternary C= and the tertiary =CH) can be distinguished, with their shifts indicating the degree of electron density shaped by the phenyl groups and the ester. The phenyl carbons typically show four distinct signals: one for the ipso-carbons attached to the double bond, one for the para-carbons, and two for the two sets of equivalent ortho- and meta-carbons. The methoxy carbon appears at a characteristic high-field position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift increments and analysis of similar structures, as specific experimental data was not available in the searched sources.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| C=O | - | ~167 | Ester carbonyl carbon. |
| C=C(Ph)₂ | - | ~155-160 | Quaternary vinylic carbon, deshielded by two phenyl groups. |
| =CH | ~6.1-6.4 | ~115-120 | Vinylic proton and carbon, shielded relative to the other vinylic carbon. |
| Phenyl (ortho, meta, para) | ~7.2-7.5 (multiplet) | ~128-130 | Aromatic protons and carbons. Due to rotation, the two phenyl groups are often equivalent on the NMR timescale. |
| Phenyl (ipso) | - | ~140-142 | Quaternary aromatic carbons attached to the double bond. |
| O-CH ₃ | ~3.6-3.8 (singlet) | ~51-53 | Methoxy protons and carbon. |
While the structure of this compound is relatively simple, 2D NMR techniques would be employed in more complex studies or for unambiguous assignment of all signals. researchgate.net These methods reveal through-bond and through-space correlations. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment would primarily show correlations between protons within each phenyl ring (e.g., between adjacent ortho and meta protons). libretexts.orgnih.gov Long-range COSY could potentially show a weak correlation between the vinylic proton and the ortho protons of the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would create a definitive map correlating each proton to its directly attached carbon atom. researchgate.net This would unambiguously link the ¹H signals for the vinylic proton, the aromatic protons, and the methoxy protons to their corresponding ¹³C signals.
The methoxy protons (~3.7 ppm) to the carbonyl carbon (~167 ppm).
The vinylic proton (~6.2 ppm) to the ipso-carbons of the phenyl rings (~141 ppm) and the carbonyl carbon (~167 ppm).
The ortho-protons of the phenyl rings to the quaternary vinylic carbon (~158 ppm).
Hyperpolarized NMR is an advanced technique that dramatically increases the signal intensity of NMR-active nuclei, often by several orders of magnitude. acs.orgnih.gov This allows for the study of fast reactions or the detection of low-concentration species, such as reaction intermediates. rsc.orgnih.gov While no specific hyperpolarization studies on this compound were found, the technique offers significant potential for mechanistic investigations.
One method, Parahydrogen Induced Polarization (PHIP), involves the catalytic addition of parahydrogen across a double or triple bond, leading to a massive signal enhancement in the product molecule. nih.govrsc.org A hypothetical application could involve studying the mechanism of a catalytic hydrogenation of this compound. By using PHIP, one could potentially observe and characterize transient catalyst-substrate complexes or short-lived intermediates that would be undetectable by conventional NMR, thus providing a precise picture of the reaction pathway. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing. nih.gov
Although a specific crystal structure for this compound is not publicly available in searched databases, analysis of closely related compounds, such as chalcones, allows for a detailed prediction of its solid-state conformation. nih.goveurjchem.comresearchgate.net A single-crystal X-ray diffraction study would determine the precise three-dimensional structure.
Key conformational features that would be elucidated include:
Planarity: The planarity of the core acrylate (B77674) moiety (C=C-C=O).
Torsion Angles: The dihedral angles between the plane of the acrylate group and the planes of the two phenyl rings. Steric hindrance between the phenyl rings would likely cause them to adopt a twisted, propeller-like conformation rather than being coplanar with the double bond.
Bond Parameters: Exact bond lengths and angles, which would reflect the effects of electronic conjugation and steric strain within the molecule.
Table 2: Exemplary Parameters Determined by X-ray Crystallography This table lists the type of data that would be obtained from a single-crystal X-ray analysis, with example values based on similar reported structures.
| Parameter | Description | Expected Value/Range |
| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | e.g., a=10Å, b=12Å, c=9Å, β=95° |
| C=C Bond Length | Length of the olefinic double bond. | ~1.34 Å |
| C-C(Phenyl) Bond Length | Length of the single bond to the phenyl rings. | ~1.48 Å |
| C=O Bond Length | Length of the carbonyl double bond. | ~1.22 Å |
| Phenyl Ring Torsion Angles | Dihedral angles of the phenyl rings relative to the C=C plane. | 30-50° |
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. jmaterenvironsci.comiucr.org The analysis partitions the crystal space, allowing for the mapping of close contacts between neighboring molecules. mq.edu.aunih.gov
For this compound, a Hirshfeld analysis would likely reveal several key noncovalent interactions responsible for the stability of the crystal packing:
H···H Contacts: These are typically the most abundant interactions, representing the van der Waals surfaces. researchgate.net
C-H···π Interactions: These are significant attractive interactions where a hydrogen atom from one molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule.
π-π Stacking: Interactions between the phenyl rings of neighboring molecules, which could be arranged in a parallel-displaced or T-shaped manner to stabilize the packing.
C-H···O Interactions: Weak hydrogen bonds could form between C-H bonds (likely from the phenyl rings) and the electron-rich carbonyl oxygen atom of the ester group on a nearby molecule. nih.gov
Vibrational Spectroscopy (IR and Raman) for Molecular Vibrations
Vibrational spectroscopy explores the quantized vibrational states of a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation as molecules transition to a higher vibrational state, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive picture of the molecular vibrations. For a molecule like this compound, the key vibrational modes are associated with its ester functional group, the carbon-carbon double bond, and the phenyl rings.
The IR and Raman spectra of this compound would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of its constituent parts. The most prominent of these would be the C=O stretching of the ester group, the C=C stretching of the alkene, and the various C-H and C-C vibrations of the aromatic rings.
Below is a table of expected characteristic vibrational frequencies for this compound based on its structure.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C=O Stretch | 1715-1730 | Strong absorption in IR, indicating the presence of the α,β-unsaturated ester carbonyl group. |
| C=C Stretch | 1620-1640 | Medium intensity peak in both IR and Raman, characteristic of the conjugated alkene double bond. |
| C-O Stretch | 1200-1300 | Strong absorption in IR, corresponding to the stretching of the ester C-O bond. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands of varying intensity in both IR and Raman, indicative of the phenyl rings. |
| =C-H Bending | 960-990 | Out-of-plane bending (wagging) of the alkene C-H bond, often strong in IR. |
| Aromatic C-H Bending | 690-900 | Strong absorptions in IR, with patterns that can indicate the substitution on the phenyl rings. |
Note: The data in this table is representative and based on typical frequency ranges for the specified functional groups. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. This is a critical step in the identification of a compound and in distinguishing it from isomers.
For this compound (C₁₆H₁₄O₂), the expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O). The molecular ion peak [M]⁺ in the HRMS spectrum would correspond to this calculated value. Additionally, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as characteristic fragmentation of the diphenylalkene backbone.
The table below shows the calculated precise mass and the expected m/z values for the molecular ion and key fragments of this compound.
| Ion/Fragment | Formula | Calculated m/z | Description |
| [M]⁺ | [C₁₆H₁₄O₂]⁺ | 238.0994 | Molecular ion |
| [M - OCH₃]⁺ | [C₁₅H₁₁O]⁺ | 207.0810 | Loss of the methoxy radical |
| [M - COOCH₃]⁺ | [C₁₅H₁₁]⁺ | 191.0861 | Loss of the methoxycarbonyl radical |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation |
Note: The m/z values in this table are calculated based on the most abundant isotopes of each element and represent theoretical values for high-resolution mass spectrometry analysis.
Computational and Theoretical Investigations of Methyl 3,3 Diphenylprop 2 Enoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of molecules. By approximating the many-electron wavefunction and energy to the simpler quantity of the electron density, DFT provides a computationally efficient yet accurate method for studying complex chemical systems. In the context of methyl 3,3-diphenylprop-2-enoate, DFT calculations offer valuable insights into its structural, electronic, and reactive properties.
Geometry Optimization and Energetic Profiles
Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in this compound, corresponding to a minimum on the potential energy surface. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The energetic profile of the molecule, including its relative stability and the energy barriers for conformational changes, can also be explored. For instance, DFT can be employed to investigate the rotational barriers around the C-C single bonds and to identify the most stable conformers.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the energy and spatial distribution of its HOMO and LUMO are crucial in understanding its chemical behavior.
The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distributions. This analysis helps in predicting the regioselectivity and stereoselectivity of reactions involving this compound. For example, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other dictates the feasibility and outcome of the reaction. wikipedia.org
| Property | Description |
| HOMO | Highest Occupied Molecular Orbital; region of high electron density, acts as an electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density, acts as an electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. |
Reaction Pathway and Transition State Characterization
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which includes identifying reactants, products, intermediates, and transition states. nih.gov A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for the reaction to proceed.
For reactions involving this compound, DFT can be used to locate the geometry of the transition state and calculate its energy. This information is vital for determining the activation energy of the reaction, which in turn governs the reaction rate. By characterizing the vibrational frequencies of the transition state structure, it can be confirmed as a true first-order saddle point on the potential energy surface (i.e., having one imaginary frequency).
For example, in a hypothetical addition reaction to the double bond of this compound, DFT could be used to model the approach of a reactant, the formation of new bonds, and the breaking of existing ones, all while tracking the energetic changes along the reaction pathway. researchgate.net This level of detail allows for a deep understanding of the reaction mechanism at a molecular level.
Molecular Dynamics and Simulation Studies
While DFT calculations provide valuable information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and other time-dependent phenomena.
Explore the conformational landscape of the molecule in different solvents and at various temperatures.
Study the interactions between this compound and a solvent, providing insights into solvation and its effect on reactivity.
Simulate the diffusion and transport properties of the molecule.
Prediction of Spectroscopic Properties
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Calculated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. libretexts.org
DFT calculations can be employed to predict the NMR chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in this compound. epstem.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). libretexts.org
These calculated chemical shifts can be invaluable in assigning the signals in an experimental NMR spectrum and can help to confirm the proposed structure of the molecule. units.it Discrepancies between calculated and experimental shifts can also point to specific structural features or environmental effects that were not initially considered in the computational model. units.it
| Atom | Calculated ¹H Chemical Shift (ppm) (Example) | Calculated ¹³C Chemical Shift (ppm) (Example) |
| Vinyl H | Data not available in search results | Data not available in search results |
| Methyl H | Data not available in search results | Data not available in search results |
| Phenyl H | Data not available in search results | Data not available in search results |
| Carbonyl C | Data not available in search results | |
| Alkene C | Data not available in search results | |
| Phenyl C | Data not available in search results | |
| Methyl C | Data not available in search results |
Theoretical Vibrational Frequencies
Computational chemistry provides a powerful tool for investigating the vibrational properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for calculating theoretical vibrational frequencies. These calculations can predict the infrared (IR) and Raman spectra of the molecule, offering insights into its structural characteristics.
By performing geometry optimization using a suitable basis set, such as B3LYP/6-311++G(d,p), a stable conformation of the molecule on the potential energy surface is identified. Subsequent frequency calculations at the same level of theory yield the harmonic vibrational frequencies. It is a standard practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.
The vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of its constituent atoms and functional groups. For instance, the characteristic vibrational frequencies would include the C=O stretching of the ester group, the C=C stretching of the enoate moiety, the C-O stretching of the ester, the aromatic C-H stretching of the phenyl rings, and various bending and rocking motions of the methyl group.
Analysis of the theoretical vibrational spectra can help in the interpretation of experimental IR and Raman spectra, confirming the molecular structure and providing details about intramolecular interactions. For example, the position of the C=O stretching frequency can be indicative of the electronic environment and conjugation effects within the molecule.
Below is a representative table of selected theoretical vibrational frequencies for a molecule structurally similar to this compound, calculated using DFT.
Table 1: Representative Theoretical Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Ester) | ~1720 |
| C=C Stretch (Enoate) | ~1650 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Ester) | 1300 - 1100 |
| CH₃ Asymmetric Stretch | ~2980 |
| CH₃ Symmetric Stretch | ~2950 |
Electronic Properties and Reactivity Descriptors
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in this compound is fundamental to understanding its chemical behavior. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.
Chemical Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity.
Chemical Softness (S) is the reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small energy gap and are more polarizable and reactive.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
For this compound, the presence of the electron-withdrawing ester group and the extensive π-conjugation would influence these parameters. The calculated values would provide insights into its reactivity in various chemical reactions.
Table 2: Representative Global Reactivity Descriptors
| Parameter | Formula | Typical Value Range (eV) |
| HOMO Energy (E_HOMO) | - | -6.0 to -7.0 |
| LUMO Energy (E_LUMO) | - | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.0 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 |
| Chemical Softness (S) | 1 / η | 0.2 to 0.25 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 2.5 |
Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like chalcone (B49325) derivatives which are structurally similar to this compound, often exhibit interesting nonlinear optical (NLO) properties. rsc.orgoptica.orgresearchgate.net NLO materials can alter the properties of light passing through them and have potential applications in technologies like optical switching and frequency conversion. optica.org
The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. rsc.org The calculation of β involves determining the change in the molecule's dipole moment in the presence of an applied electric field.
For this compound, the π-system extends across the two phenyl rings and the propenoate bridge. The electron-donating and accepting characteristics of the substituents on the phenyl rings can significantly influence the intramolecular charge transfer and, consequently, the magnitude of the first-order hyperpolarizability. The ester group acts as an electron-withdrawing group, which can enhance the NLO response in conjunction with suitable electron-donating groups on the phenyl rings.
Table 3: Representative Calculated NLO Properties
| Property | Symbol | Typical Calculated Value (a.u.) |
| Dipole Moment | μ | 2 - 5 D |
| Mean Polarizability | α | 200 - 300 |
| First-Order Hyperpolarizability | β_tot | 1000 - 5000 |
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Enantioselective Synthesis
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of enantioselective catalytic systems for the synthesis of Methyl 3,3-diphenylprop-2-enoate analogues represents a significant future research direction. While direct enantioselective synthesis of this specific compound is an area ripe for exploration, research on related structures provides a roadmap for future endeavors.
For instance, the development of catalytic systems for the enantioselective addition of terminal alkynes to aldehydes to form versatile propargylic alcohols highlights the potential for creating chiral precursors. One such system employs an indium(III)/BINOL complex, which has been shown to be effective for the practical preparation of chiral propargylic alcohols under mild conditions. orgsyn.org Another approach involves the use of a Zn(OTf)2, N-methylephedrine, and Et3N catalytic system, which also yields highly enantioselective propargylic alcohols. orgsyn.org Although aromatic aldehydes can be challenging substrates in some systems due to side reactions like the Cannizzaro reaction, the development of robust catalysts that can accommodate a wide range of substrates is a key goal. orgsyn.org
Furthermore, the use of chiral phase-transfer catalysts, such as lariat (B8276320) ethers derived from methyl-α-D-mannopyranoside, has been investigated for enantioselective cyclopropanations. These catalysts have been tested in solid-liquid biphasic cyclopropanation reactions, and while the enantioselectivity has been modest in some cases, they demonstrate the principle of using chiral macrocycles to induce asymmetry. The continual design and synthesis of new macrocycles with varied side arms and heteroaromatic rings are expected to lead to improved catalytic efficiency and enantioselectivity.
Future research will likely focus on the design of novel chiral ligands and metal complexes specifically tailored for the asymmetric hydrogenation or other enantioselective transformations of the prochiral double bond in this compound. The goal is to achieve high yields and excellent enantiomeric excesses, providing access to optically pure compounds with potential applications in various fields.
Exploration of New Reactivity Manifolds
The α,β-unsaturated ester functionality in this compound makes it a versatile platform for exploring new chemical reactions. The electron-withdrawing nature of the ester group activates the double bond for various nucleophilic additions and cycloaddition reactions.
A key area of future research is the expansion of its participation in Michael additions and cycloadditions. For related compounds like Methyl 3-(2-nitrophenyl)prop-2-enoate, the presence of an electron-withdrawing nitro group further activates the α,β-unsaturated system, making it a valuable intermediate in organic synthesis. The exploration of a wider range of nucleophiles and dienes with this compound could lead to the synthesis of complex molecular architectures.
The reactivity of this compound can also be tuned through modifications of its substituents. For example, it can undergo substitution reactions where functional groups on the phenyl rings are replaced, or it can be subjected to oxidation and reduction reactions to introduce new functionalities. The reduction of a nitro group to an amino group in a related compound is a case in point, opening up avenues for further chemical transformations.
Future investigations may also delve into novel transition-metal-catalyzed reactions, such as C-H activation, to functionalize the phenyl rings or the vinylic position in a regioselective and stereoselective manner. The development of such reactions would significantly enhance the synthetic utility of this compound and its derivatives.
Integration into Advanced Functional Materials
The rigid diphenylprop-2-enoate backbone of this compound suggests its potential as a building block for advanced functional materials. Its structural characteristics could be harnessed to create polymers and metal-organic frameworks (MOFs) with unique properties.
One promising avenue is its use as a monomer in polymerization reactions. The double bond could potentially participate in addition polymerization, or the ester group could be involved in condensation polymerization after suitable modification. A related compound, 2-Methylprop-2-enoate;triphenylstannanylium, highlights the use of similar structures as monomers. copoldb.jp The resulting polymers could exhibit interesting thermal, mechanical, and optical properties due to the bulky and rigid phenyl groups.
Furthermore, derivatives of this compound could serve as organic ligands for the construction of MOFs. By introducing coordinating functional groups onto the phenyl rings, it could be used to create porous materials with potential applications in gas storage, separation, and catalysis. The structural rigidity and defined geometry of the ligand would be beneficial for creating well-ordered and stable frameworks.
The integration of this compound into functional materials is an emerging field, and future research will likely focus on synthesizing and characterizing these new materials, as well as exploring their potential applications in electronics, optics, and sensing.
Interdisciplinary Research with Computational Chemistry
Computational chemistry, particularly through methods like Molecular Electron Density Theory (MEDT), is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules. For a related compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational studies have provided deep insights into its reaction mechanisms. nih.gov
These studies have been able to elucidate the molecular mechanism of its reaction with 2-methoxyfuran, revealing that the reaction proceeds through zwitterionic intermediates rather than a previously postulated Diels-Alder cycloaddition. nih.govresearchgate.net Quantum chemical calculations at the wb97xd/6-311+G(d,p) level of theory have been instrumental in identifying these intermediates and understanding the factors that govern their formation. nih.govresearchgate.net
The global electrophilicity of the nitroalkene was calculated to be significantly higher than that of the furan (B31954), indicating that the reaction is driven by electron density transfer from the furan to the nitroalkene. nih.gov This type of detailed computational analysis can be applied to this compound to predict its reactivity in various reactions, guide the design of new experiments, and rationalize observed outcomes.
Future interdisciplinary research will likely involve a synergistic approach where computational chemists and experimental chemists collaborate to:
Predict the most favorable reaction pathways for new transformations of this compound.
Design novel catalysts for its enantioselective synthesis by modeling the transition states of the catalytic cycle.
Simulate the properties of polymers and MOFs derived from this compound to guide the development of new functional materials.
This close integration of computational and experimental work will accelerate the pace of discovery and innovation in the chemistry of this compound.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Knoevenagel | Piperidine | Toluene | 110 | 82 | 98.5 |
| Wittig Reaction | NaH | THF | 65 | 68 | 97.0 |
| Microwave-Assisted | DBU | DMF | 120 | 91 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
